![molecular formula C10H16Cl3NO3S B12612204 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate CAS No. 917616-23-0](/img/structure/B12612204.png)
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trichloroethyl group attached to a bicyclic nonane ring system, which includes a sulfonate group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate typically involves multiple steps, starting with the preparation of the bicyclic nonane ring system. One common method involves the cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes under the action of a cobalt (II) acetylacetonate catalytic system . This reaction yields the desired bicyclic structure, which can then be further functionalized to introduce the trichloroethyl and sulfonate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate can undergo various chemical reactions, including:
Oxidation: The trichloroethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the sulfonate group can yield sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bicyclic nonane ring system may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloroethyl 9-azabicyclo[4.2.1]nonane-9-sulfonate
- 2,2,2-Trichloroethyl 9-azabicyclo[3.2.1]octane-9-sulfonate
Uniqueness
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate is unique due to its specific ring size and the presence of both trichloroethyl and sulfonate functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
917616-23-0 |
|---|---|
Formule moléculaire |
C10H16Cl3NO3S |
Poids moléculaire |
336.7 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate |
InChI |
InChI=1S/C10H16Cl3NO3S/c11-10(12,13)7-17-18(15,16)14-8-5-3-1-2-4-6-9(8)14/h8-9H,1-7H2 |
Clé InChI |
MCUIDSVWKOCLEL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2C(N2S(=O)(=O)OCC(Cl)(Cl)Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


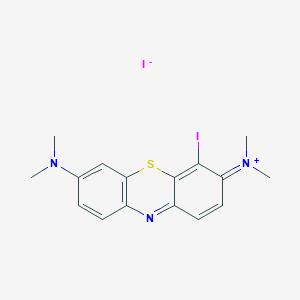
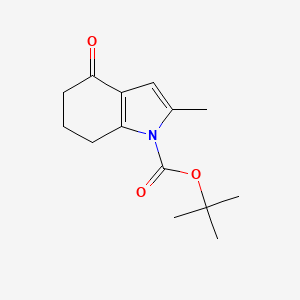
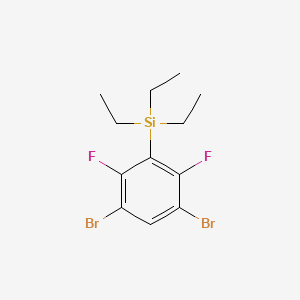

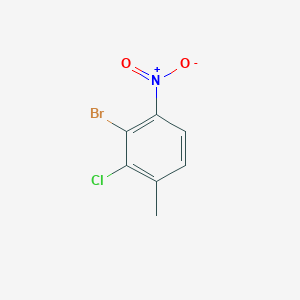
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)

![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)
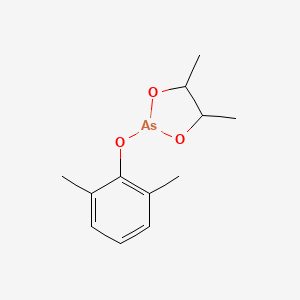

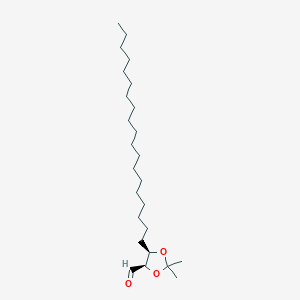
![3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12612187.png)
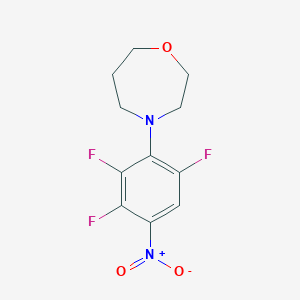
![Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-](/img/structure/B12612195.png)
